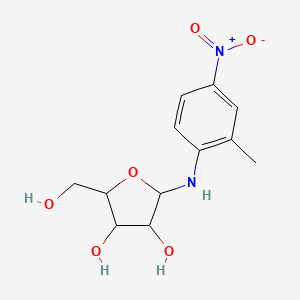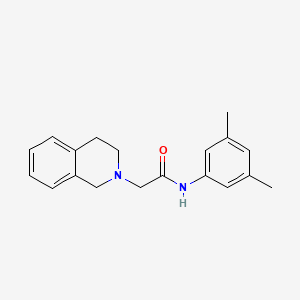![molecular formula C22H18N4O4 B4932630 3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)
3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-4 and has a unique chemical structure that makes it a promising candidate for research purposes.
Mechanism of Action
The mechanism of action of TMB-4 is not fully understood. However, studies have suggested that TMB-4 exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
TMB-4 has been shown to have several biochemical and physiological effects. Studies have shown that TMB-4 can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. TMB-4 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of TMB-4 is its potent anticancer and neuroprotective properties. TMB-4 is also relatively stable and can be easily synthesized in the laboratory. However, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of TMB-4 is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for research on TMB-4. One of the significant areas of research is the development of TMB-4 analogs that have improved potency and selectivity. Another area of research is the identification of the exact mechanism of action of TMB-4, which will help in the development of more effective treatments for cancer and neurodegenerative diseases. Additionally, TMB-4 can be studied for its potential applications in other fields, such as infectious diseases and cardiovascular diseases.
Conclusion:
In conclusion, TMB-4 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TMB-4 has potent anticancer and neuroprotective properties and has been extensively studied for its potential applications in the treatment of cancer and neurodegenerative diseases. The synthesis process of TMB-4 is complex and requires expertise in organic chemistry. There are several future directions for research on TMB-4, including the development of TMB-4 analogs and the identification of the exact mechanism of action of TMB-4.
Synthesis Methods
The synthesis of TMB-4 involves several steps, starting from the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminopyridine to form an intermediate compound. This intermediate is then reacted with 2,3-dichloroquinoxaline to form TMB-4. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
TMB-4 has been extensively studied for its potential applications in various fields of research. One of the significant applications of TMB-4 is in the field of cancer research. Studies have shown that TMB-4 has potent anticancer properties and can induce apoptosis in cancer cells. TMB-4 has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-28-18-10-13(11-19(29-2)20(18)30-3)25-9-8-16-14(21(25)27)12-23-22-24-15-6-4-5-7-17(15)26(16)22/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQDHHXSGLNMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4932556.png)
![2-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4932564.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)
